1,3-Di(furan-2-yl)propane-1,3-dione
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Overview
Description
1,3-Di(furan-2-yl)propane-1,3-dione is an organic compound that belongs to the class of diketones. It features two furan rings attached to a propane-1,3-dione backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di(furan-2-yl)propane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
1,3-Di(furan-2-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1,3-Di(furan-2-yl)propane-1,3-dione has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Di(furan-2-yl)propane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Di(pyridin-2-yl)propane-1,3-dione: Similar structure but with pyridine rings instead of furan rings.
1,3-Di(thiophen-2-yl)propane-1,3-dione: Contains thiophene rings, offering different electronic properties.
1,3-Di(phenyl)propane-1,3-dione: Features phenyl rings, leading to different reactivity and applications.
Uniqueness
1,3-Di(furan-2-yl)propane-1,3-dione is unique due to the presence of furan rings, which impart distinct electronic and steric properties. These characteristics make it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity profiles .
Properties
CAS No. |
5910-22-5 |
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Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1,3-bis(furan-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C11H8O4/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2 |
InChI Key |
KCLJMJPZQAPYOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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